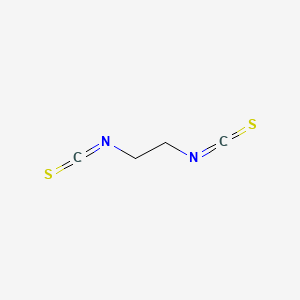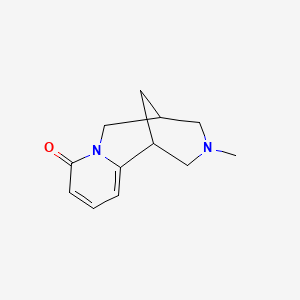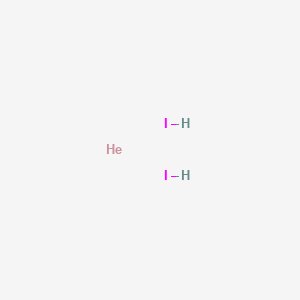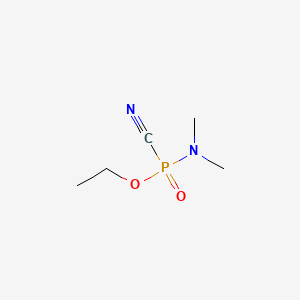
Tabun
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nerve agents GA (tabun), GB (sarin), GD (soman), and VX are manufactured compounds. The G-type agents are clear, colorless, tasteless liquids miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent. GA has a slightly fruity odor, and GD has a slight camphor-like odor. VX is a clear, amber-colored odorless, oily liquid. It is miscible with water and dissolves in all solvents. VX is the least volatile nerve agent. Most of the nerve agents were originally produced in a search for insecticides, but because of their toxicity, they were evaluated for military use. Nerve agents have been used in wars and by terrorists. They are known to be stored by several nations, including the United States.
This compound is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent.
Propiedades
Número CAS |
77-81-6 |
|---|---|
Fórmula molecular |
C5H11N2O2P |
Peso molecular |
162.13 g/mol |
Nombre IUPAC |
[dimethylamino(ethoxy)phosphoryl]formonitrile |
InChI |
InChI=1S/C5H11N2O2P/c1-4-9-10(8,5-6)7(2)3/h4H2,1-3H3 |
Clave InChI |
PJVJTCIRVMBVIA-UHFFFAOYSA-N |
Impurezas |
Tabun is seldom found in the pure form; it is generally contaminated with degradation products or production by-products; the principal impurity being diethyl dimethylphosphoramidate. |
SMILES |
CCOP(=O)(C#N)N(C)C |
SMILES canónico |
CCOP(=O)(C#N)N(C)C |
Punto de ebullición |
464 °F at 760 mm Hg (EPA, 1998) 240 °C at 760 mm Hg; 120 °C at 10 mm Hg; 100-108 °C at 9 mm Hg |
Color/Form |
Liquid Pale to dark amber liquid Colorless to brown liquid |
Densidad |
1.073 (EPA, 1998) 1.073 g/mL at 25 °C |
Punto de inflamación |
172 °F (EPA, 1998) |
melting_point |
-58 °F (EPA, 1998) -50 °C |
| 77-81-6 | |
Descripción física |
Tabun is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent. Clear, colorless to pale or dark amber liquid. |
Solubilidad |
Readily soluble in organic solvents. In water, 9.8X10+4 mg/L at 25 °C |
Sinónimos |
N,N-dimethylamido-O-ethyl cyanophosphate tabun |
Densidad de vapor |
5.63 (EPA, 1998) (Relative to Air) 5.6 (Air = 1) |
Presión de vapor |
0.07 mm Hg at 77 °F (EPA, 1998) 0.07 mm Hg at 25 °C; 0.037 mm Hg at 20 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


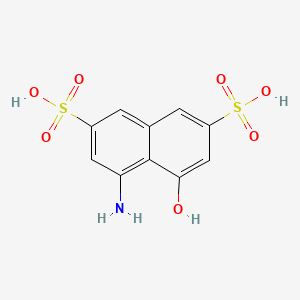
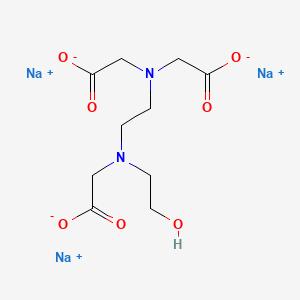
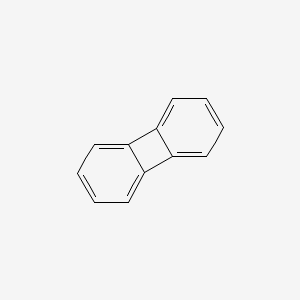



![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
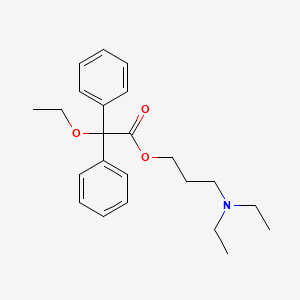
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)
